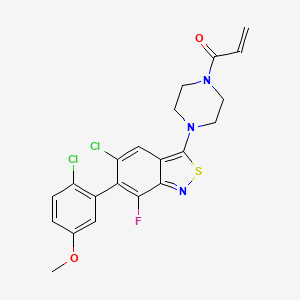

KRAS inhibitor-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18Cl2FN3O2S |

|---|---|

Molecular Weight |

466.4 g/mol |

IUPAC Name |

1-[4-[5-chloro-6-(2-chloro-5-methoxyphenyl)-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C21H18Cl2FN3O2S/c1-3-17(28)26-6-8-27(9-7-26)21-14-11-16(23)18(19(24)20(14)25-30-21)13-10-12(29-2)4-5-15(13)22/h3-5,10-11H,1,6-9H2,2H3 |

InChI Key |

UPTMOORQEKJHRA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=C(C3=NSC(=C3C=C2Cl)N4CCN(CC4)C(=O)C=C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of Targeted Protein Degradation: A Technical Deep Dive into the Mechanism of Action of KRAS Inhibitor-17 (Setidegrasib)

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

The landscape of oncology therapeutics is undergoing a paradigm shift with the advent of targeted protein degradation. Among the most challenging targets in cancer biology has been the KRAS oncogene, particularly variants like G12D, which have long been considered "undruggable." This technical guide provides an in-depth exploration of KRAS inhibitor-17, also known as Setidegrasib (ASP3082), a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the KRAS G12D mutant protein. We will delve into its core mechanism of action, present key quantitative data, detail relevant experimental methodologies, and visualize the intricate molecular processes involved.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Setidegrasib operates as a heterobifunctional molecule, a hallmark of PROTAC technology. It is composed of three key components: a ligand that specifically binds to the KRAS G12D protein, a second ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.

The primary mechanism of action involves the formation of a ternary complex between KRAS G12D, Setidegrasib, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E3 ligase to the KRAS G12D protein. The polyubiquitinated KRAS G12D is then recognized and targeted for degradation by the proteasome, leading to the selective elimination of the oncoprotein from the cell. This event-driven pharmacology, which relies on the catalytic nature of the PROTAC, offers a distinct advantage over traditional occupancy-driven inhibitors.

Quantitative Data Summary

The efficacy and specificity of Setidegrasib have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation) | AsPC-1 (Pancreatic) | 37 nM | |

| IC₅₀ (p-ERK Inhibition) | AsPC-1 (Pancreatic) | 15 nM | |

| IC₅₀ (Cell Proliferation) | AsPC-1 (Pancreatic) | 23 nM | |

| IC₅₀ (Anchorage-Independent Growth) | AsPC-1 (Pancreatic) | 23 nM | |

| Activity against KRAS WT & other mutants | A375 (WT), HT-29 (WT), G12V, G12C, G13D | > 10 µM |

| Parameter | Target | K_D Value | Reference |

| Binary Affinity | KRAS G12D | 56 nM | |

| Binary Affinity | VHL | 7.5 nM | |

| Ternary Complex Affinity | KRAS G12D / Setidegrasib / VHL | 0.95 nM |

| Model | Dosing | Outcome | Reference |

| PK-59 Pancreatic Cancer Xenograft | 30 mg/kg, twice weekly | Tumor regression | |

| AsPC-1 Pancreatic Cancer Xenograft | 30 mg/kg, twice weekly | Tumor regression | |

| GP2d Colorectal Cancer Xenograft | 30 mg/kg, twice weekly | Tumor regression | |

| LXFA 1125 NSCLC PDX | 30 mg/kg, twice weekly | Tumor growth inhibition |

Experimental Protocols

KRAS G12D Degradation Assay (Western Blot)

This protocol outlines the general steps for assessing the degradation of KRAS G12D in cancer cell lines following treatment with Setidegrasib.

-

Cell Culture and Treatment:

-

Seed KRAS G12D mutant cancer cells (e.g., AsPC-1) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Setidegrasib or a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for KRAS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the KRAS protein levels.

-

Quantify the band intensities using densitometry software to determine the extent of KRAS degradation.

-

Cell Viability Assay (CellTiter-Glo® 3D)

This assay measures the number of viable cells in a 3D culture based on the quantification of ATP, an indicator of metabolically active cells.

-

Spheroid Formation and Treatment:

-

Seed cancer cells in ultra-low attachment plates to allow for the formation of 3D spheroids.

-

Treat the spheroids with a serial dilution of Setidegrasib for a specified period (e.g., 6 days).

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of the culture medium in each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 25 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.

-

Phospho-ERK (p-ERK) In-Cell ELISA

This assay quantifies the level of phosphorylated ERK, a key downstream effector of the KRAS signaling pathway.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with different concentrations of Setidegrasib for the desired duration.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% formaldehyde in PBS.

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

-

Immunodetection:

-

Block non-specific binding sites with a blocking buffer.

-

Incubate with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204).

-

Wash the wells with PBS.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Signal Development and Detection:

-

Wash the wells.

-

Add a chemiluminescent or colorimetric HRP substrate.

-

Measure the signal using a plate reader.

-

Normalize the phospho-ERK signal to the total cell number (e.g., by using a DNA stain like Hoechst).

-

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex in real-time.

-

Immobilization:

-

Immobilize the VHL E3 ligase onto a sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of Setidegrasib over the VHL-coated surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

-

Separately, determine the binary binding affinity of Setidegrasib to KRAS G12D in solution.

-

-

Ternary Complex Analysis:

-

Inject a constant concentration of KRAS G12D mixed with varying concentrations of Setidegrasib over the VHL-coated surface.

-

The formation of the ternary complex will result in a dose-dependent increase in the SPR signal.

-

Analyze the sensorgrams to determine the affinity and kinetics of the ternary complex formation.

-

Signaling Pathways and Logical Relationships

The degradation of KRAS G12D by Setidegrasib leads to the downregulation of its downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.

Conclusion

This compound (Setidegrasib) represents a significant advancement in the pursuit of effective therapies for KRAS G12D-mutant cancers. Its novel mechanism of action, which leverages the cell's own protein disposal machinery, allows for the selective and efficient removal of the oncogenic driver. The potent in vitro and in vivo activity, coupled with a clear understanding of its molecular interactions, underscores the promise of this therapeutic modality. This technical guide provides a comprehensive overview of the core principles underlying the action of Setidegrasib, offering valuable insights for researchers and drug developers in the field of targeted oncology. Further clinical investigation is underway to translate these promising preclinical findings into tangible benefits for patients.

An In-depth Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of Sotorasib (formerly AMG 510), a groundbreaking, first-in-class covalent inhibitor of the KRAS G12C mutant protein. For decades, KRAS was considered an "undruggable" target in oncology, making the development of Sotorasib a landmark achievement in cancer therapy.[1][2][3] This document will delve into the preclinical and clinical data, detail the innovative drug discovery process, and provide a step-by-step guide to its chemical synthesis.

Introduction: The Challenge of Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers.[4] These mutations, particularly at codon 12, lead to a constitutively active KRAS protein that drives tumor cell proliferation and survival through downstream signaling pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5] The G12C mutation, where glycine is replaced by cysteine, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3% of colorectal and appendix cancers, and 1-3% of other solid tumors.[6][7]

The high affinity of KRAS for its natural ligand, guanosine triphosphate (GTP), and the lack of deep binding pockets on its surface made the development of small molecule inhibitors a formidable challenge.[8] Sotorasib's development represents a paradigm shift, exploiting the unique chemical reactivity of the mutant cysteine residue to achieve potent and selective inhibition.[1]

Discovery of Sotorasib: A Structure-Based Approach

The discovery of Sotorasib was the culmination of extensive structure-based drug design and a deep understanding of the KRAS G12C protein's structural biology. Researchers identified a cryptic groove, termed the Switch II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C protein.[1][9]

Key Milestones in the Discovery Process:

-

Initial Screening and Lead Identification: Early efforts focused on identifying small molecules that could non-covalently bind to the Switch II pocket. This led to the identification of lead compounds with modest affinity.

-

Covalent Inhibition Strategy: The breakthrough came with the strategy to target the mutant cysteine-12 residue with a covalent inhibitor. This approach aimed to achieve irreversible binding, leading to prolonged inhibition of KRAS signaling.[10]

-

Structure-Activity Relationship (SAR) Studies and Optimization: Through iterative cycles of chemical synthesis and biological testing, the initial leads were optimized. A key modification was the introduction of an acrylamide "warhead" capable of forming a covalent bond with the thiol group of the cysteine-12 residue.[9]

-

Exploiting a Cryptic Pocket: Further optimization involved designing molecules that could access a previously unexploited cryptic pocket near the Switch II region, involving interactions with histidine-95 (H95), tyrosine-96 (Y96), and glutamine-99 (Q99).[10][11] This led to a significant enhancement in potency and selectivity.

-

Atropisomerism: A critical challenge in the development of Sotorasib was controlling the atropisomerism, a type of axial chirality arising from restricted rotation around a biaryl bond. It was discovered that one atropisomer was significantly more active than the other.[9][10] The final synthesis was designed to selectively produce the more potent (R)-atropisomer.

Mechanism of Action

Sotorasib is a highly selective, irreversible inhibitor of KRAS G12C.[6] Its mechanism of action can be summarized as follows:

-

Selective Binding: Sotorasib selectively binds to the inactive, GDP-bound form of the KRAS G12C protein.[9][11]

-

Covalent Bond Formation: The acrylamide moiety of Sotorasib forms a covalent bond with the cysteine-12 residue within the Switch II pocket.[1]

-

Trapping in the Inactive State: This irreversible binding locks the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[1][9]

-

Inhibition of Downstream Signaling: By trapping KRAS G12C in an inactive state, Sotorasib effectively blocks downstream signaling through the MAPK and other pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[6][11][12]

The selectivity of Sotorasib for the G12C mutant is attributed to the fact that the targeted cysteine residue is absent in wild-type KRAS.[6]

Quantitative Biological Data

Sotorasib has demonstrated potent and selective activity in a range of preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of Sotorasib

| Assay | Cell Line | IC50 (µM) | Reference |

| Cell Viability | MIA PaCa-2 (KRAS G12C) | 0.004 - 0.032 | [11] |

| p-ERK Inhibition | MIA PaCa-2 (KRAS G12C) | 0.22 | [8] |

| Cell Viability | A549 (KRAS G12S) | No effect | [10] |

Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Phase II)

| Parameter | Value | Reference |

| Objective Response Rate (ORR) | 37.1% | [13] |

| Disease Control Rate (DCR) | 80.6% | [13] |

| Median Progression-Free Survival (PFS) | 6.8 months | [13][14] |

| Median Overall Survival (OS) | 12.5 months | [14] |

| Median Duration of Response (DOR) | 10.9 months | [3] |

Table 3: Pharmacokinetic Properties of Sotorasib (960 mg oral dose)

| Parameter | Value | Unit | Reference |

| Cmax | 7.5 | µg/mL | [2] |

| AUC | 65.3 | h·µg/mL | [2] |

| t1/2 | 5.5 | hours | [2] |

Detailed Experimental Protocols

A. p-ERK1/2 Immunoassay (MSD)

This protocol describes a common method for assessing the inhibition of the KRAS downstream signaling pathway.

-

Cell Culture and Treatment: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in 96-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Sotorasib or a vehicle control (DMSO) for a specified time (e.g., 2 hours).

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

MSD Assay: Use a Meso Scale Discovery (MSD) p-ERK1/2 assay kit. Add an equal amount of protein from each lysate to the wells of the MSD plate, which are pre-coated with a capture antibody for total ERK1/2.

-

Detection: Add a detection antibody specific for phosphorylated ERK1/2 (p-ERK1/2) that is conjugated to an electrochemiluminescent label.

-

Data Analysis: Read the plate on an MSD instrument. The signal is proportional to the amount of p-ERK1/2. Normalize the p-ERK1/2 signal to the total ERK1/2 signal and calculate the IC50 value for Sotorasib.

B. Cell Viability Assay (CellTiter-Glo)

This protocol outlines a method for determining the effect of Sotorasib on cell proliferation.

-

Cell Seeding: Seed KRAS G12C mutant cells and wild-type KRAS cells in separate 96-well plates at a suitable density.

-

Compound Treatment: Add a serial dilution of Sotorasib to the wells. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

ATP Measurement: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the Sotorasib concentration to determine the IC50 value.

Chemical Synthesis of Sotorasib

The commercial manufacturing process for Sotorasib is a multi-step synthesis.[15] An improved and scalable process has been developed to meet market demands.[2] The following is a simplified representation of a key synthetic sequence.

Scheme 1: Simplified Synthesis of Sotorasib

A key step in the synthesis is the Suzuki coupling of a protected piperazine derivative with a boroxine intermediate.[2][16] This is followed by deprotection and amidation with acryloyl chloride to install the covalent warhead.[2][16]

Detailed Synthetic Steps (based on published routes):

-

Formation of the Pyridopyrimidinone Core: The synthesis often begins with the construction of the core heterocyclic ring system. This can involve the cyclization of a substituted aminopyridine with an appropriate reagent.[16]

-

Resolution of Atropisomers: The desired atropisomer is isolated through chiral resolution, for instance, by forming diastereomeric salts with a chiral acid like dibenzoyl-D-tartaric acid (DBTA).[16]

-

Functionalization of the Core: The resolved core is then further functionalized. This typically involves a chlorination step followed by a nucleophilic aromatic substitution with a protected piperazine derivative.[2][16]

-

Suzuki Coupling: A palladium-catalyzed Suzuki coupling reaction is employed to introduce the substituted phenyl group. A key reagent in this step is a boroxine intermediate.[2][16]

-

Deprotection and Acrylamidation: The protecting group on the piperazine (e.g., Boc) is removed, and the resulting amine is acylated with acryloyl chloride to form the final Sotorasib molecule.[2][16]

-

Purification: The final product is purified, often by recrystallization, to yield Sotorasib of high purity.[16]

Visualizations

Diagram 1: Simplified KRAS Signaling Pathway and Sotorasib's Point of Intervention

Caption: KRAS signaling pathway and Sotorasib's mechanism of action.

Diagram 2: Experimental Workflow for Sotorasib Evaluation

Caption: Workflow for the preclinical and clinical evaluation of Sotorasib.

Diagram 3: Logical Relationship of Sotorasib's Covalent Inhibition

Caption: Logical flow of Sotorasib's covalent inhibition of KRAS G12C.

Conclusion and Future Directions

Sotorasib has emerged as a pivotal therapeutic agent for patients with KRAS G12C-mutated cancers, particularly NSCLC.[4] Its discovery and development have not only provided a much-needed treatment option but have also validated KRAS as a druggable target. Ongoing research is focused on understanding and overcoming mechanisms of resistance to Sotorasib, exploring combination therapies to enhance its efficacy, and developing inhibitors for other KRAS mutations.[17] The story of Sotorasib is a testament to the power of innovative medicinal chemistry and a deep understanding of cancer biology.

References

- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 2. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sotorasib, First-in-Class KRAS G12C Inhibitor, Hailed as “Triumph of Drug Discovery” [ahdbonline.com]

- 4. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 7. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dovepress.com [dovepress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. ilcn.org [ilcn.org]

- 14. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. youtube.com [youtube.com]

- 17. City of Hope’s leadership in lung cancer: Precision, innovation, and a vision for cure - The Cancer Letter [cancerletter.com]

Technical Guide: Binding Affinity of KRAS Inhibitor-17 to KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of KRAS inhibitor-17 for the oncogenic KRAS G12C mutant. It includes available quantitative data, detailed experimental protocols for assessing binding affinity, and a description of the relevant signaling pathways and the inhibitor's mechanism of action.

Quantitative Binding Affinity Data

This compound, also identified as compound 82 in patent WO2019110751A1, is a potent inhibitor of the KRAS G12C mutant. The primary reported quantitative measure of its activity is the half-maximal inhibitory concentration (IC50).

Table 1: Quantitative Binding Data for this compound

| Parameter | Value | Target Protein | Assay Type | Source |

| IC50 | 5 nM | Human KRAS G12C | TR-FRET Nucleotide Exchange Assay | [1] |

Experimental Protocols

This section details the methodologies for determining the binding affinity of KRAS inhibitors. It includes the specific protocol used for the IC50 determination of this compound as described in the source patent, followed by general protocols for widely used biophysical assays for a more comprehensive characterization of inhibitor binding.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay (for IC50 Determination)

This protocol is based on the methodology described for determining the IC50 value of this compound[1]. This assay monitors the exchange of GDP for GTP in the KRAS G12C protein, a crucial step for its activation.

Principle: The assay measures the inhibition of the interaction between GTP-bound KRAS G12C and its effector protein, RAF-RBD (RAS binding domain). A Europium-labeled anti-GST antibody binds to a GST-tagged RAF-RBD, and an XL665-labeled streptavidin binds to biotinylated GTPγS-loaded KRAS G12C. When KRAS G12C is in its active, GTP-bound state, it binds to RAF-RBD, bringing the Europium donor and XL665 acceptor into close proximity, resulting in a high FRET signal. Inhibitors that prevent KRAS G12C activation by locking it in the GDP-bound state will prevent this interaction, leading to a decrease in the FRET signal.

Materials:

-

Human KRAS G12C protein (amino acids 1-185)

-

GST-tagged Raf-RBD (RAS binding domain)

-

Biotinylated GTPγS

-

Europium-labeled anti-GST antibody

-

XL665-labeled streptavidin

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

This compound

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mix Preparation: Prepare a reaction mixture containing KRAS G12C protein, GST-Raf-RBD, Europium-labeled anti-GST antibody, and XL665-labeled streptavidin in the assay buffer.

-

Incubation with Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate. Then, add the reaction mix to each well.

-

Initiation of Nucleotide Exchange: Initiate the nucleotide exchange reaction by adding a mixture of biotinylated GTPγS and a GEF (e.g., SOS1) to each well. This facilitates the exchange of GDP for the biotinylated GTPγS on the KRAS G12C protein.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the nucleotide exchange and binding to reach equilibrium.

-

Detection: Read the plate on a FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Normalize the data against the positive (no inhibitor) and negative (no KRAS or no GEF) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (KD) of interactions between a small molecule (analyte) and a protein (ligand) immobilized on a sensor chip[2][3][4][5].

Principle: SPR detects changes in the refractive index at the surface of a gold-coated sensor chip. When an analyte in solution flows over the chip and binds to the immobilized ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU)[2][5].

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA)[2]

-

KRAS G12C protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

Procedure:

-

Ligand Immobilization: Immobilize the KRAS G12C protein onto the sensor chip surface. A common method is amine coupling to a CM5 chip[2].

-

Analyte Preparation: Prepare a series of concentrations of this compound in the running buffer.

-

Binding Analysis:

-

Association: Inject the different concentrations of the inhibitor over the immobilized KRAS G12C surface at a constant flow rate and monitor the increase in RU over time.

-

Equilibrium: Allow the binding to reach a steady state where the association and dissociation rates are equal.

-

Dissociation: Replace the inhibitor solution with running buffer and monitor the decrease in RU over time as the inhibitor dissociates from the protein.

-

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound inhibitor and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic and Affinity Determination

ITC is a technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH)[6][7][8][9][10].

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting heat changes are plotted against the molar ratio of ligand to macromolecule to generate a binding isotherm, which can be fitted to a binding model to determine the thermodynamic parameters[10].

Materials:

-

Isothermal titration calorimeter

-

KRAS G12C protein

-

This compound

-

Dialysis buffer (ensure identical buffer for protein and inhibitor to minimize heats of dilution)[9]

Procedure:

-

Sample Preparation:

-

Prepare a solution of KRAS G12C protein in the ITC cell at a known concentration.

-

Prepare a solution of this compound in the injection syringe at a concentration typically 10-20 times higher than the protein concentration[9].

-

Ensure both solutions are in the exact same buffer.

-

-

Titration:

-

Equilibrate the instrument at the desired temperature.

-

Perform a series of small, sequential injections of the inhibitor solution into the protein solution in the sample cell.

-

Measure the heat change after each injection until the protein is saturated with the inhibitor.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

-

KRAS G12C Signaling Pathway and Mechanism of Action

KRAS G12C Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream signaling pathways that promote cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP to guanosine diphosphate (GDP), locking it in a constitutively active state[11]. This leads to aberrant activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways.

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

Mechanism of Action of this compound

This compound is a covalent inhibitor that specifically targets the cysteine residue introduced by the G12C mutation[1]. The inhibitor binds to a novel allosteric pocket, termed the switch-II pocket, which is present in the GDP-bound (inactive) state of KRAS G12C[11][12]. By forming a covalent bond with cysteine-12, the inhibitor locks the KRAS G12C protein in its inactive conformation[11]. This prevents the exchange of GDP for GTP, thereby blocking the activation of KRAS and the subsequent downstream signaling through the MAPK and PI3K pathways[1]. This ultimately leads to the inhibition of cancer cell proliferation and survival.

Caption: Mechanism of Covalent Inhibition of KRAS G12C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a KRAS inhibitor using Surface Plasmon Resonance (SPR).

Caption: SPR Experimental Workflow for Binding Affinity.

References

- 1. WO2019110751A1 - Tetracyclic compounds as inhibitors of g12c mutant ras protein, for use as anti-cancer agents - Google Patents [patents.google.com]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 10. scholarcommons.scu.edu [scholarcommons.scu.edu]

- 11. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Selectivity of Covalent KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of small molecules that can covalently bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in oncology, transforming a previously "undruggable" target into a tractable one. These inhibitors function by forming an irreversible bond with the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1] This mechanism is highly specific to the G12C mutation, as wild-type KRAS and other common KRAS mutants lack a cysteine at this position. This technical guide provides an in-depth analysis of the selectivity of these inhibitors for the G12C mutation over other KRAS variants and wild-type KRAS, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Data Presentation: Quantitative Selectivity of KRAS G12C Inhibitors

The selectivity of KRAS G12C inhibitors is a critical aspect of their therapeutic profile, as off-target inhibition of wild-type KRAS or other RAS isoforms could lead to toxicity. The following tables summarize the biochemical and cellular selectivity of two pioneering KRAS G12C inhibitors, sotorasib (AMG-510) and adagrasib (MRTX-849), against a panel of KRAS mutations.

| Inhibitor | KRAS Mutant | Biochemical IC50 (nM)a | Thermal Stability (ΔTm, °C)b |

| Sotorasib | G12C | 20.2 ± 1.9 | 26.4 |

| WT | 3500 ± 800 | 10.4 | |

| G12D | 4300 ± 300 | Not Measured | |

| G12V | 8200 ± 600 | 13.2 | |

| G13D | 6400 ± 500 | 10.2 | |

| Q61L | 8000 ± 1200 | 3.9 | |

| Adagrasib | G12C | 4.3 ± 0.6 | 17.4 |

| WT | 200 ± 20 | 6.6 | |

| G12D | 4700 ± 500 | Not Measured | |

| G12V | 3300 ± 600 | 1.9 | |

| G13D | 401 ± 89 | 6.6 | |

| Q61L | 432 ± 52 | 4.7 |

Table 1: Biochemical Selectivity of Sotorasib and Adagrasib.aIC50 values from a nucleotide exchange assay. bChange in melting temperature from a thermal shift assay. Data is synthesized from a 2024 ChemRxiv preprint.

| Inhibitor | Cell Line | KRAS Mutation | Cellular IC50 (nM)c |

| Sotorasib | MIA PaCa-2 | G12C | 120 |

| NCI-H358 | G12C | 30 | |

| A549 | G12S | > 10,000 | |

| HCT116 | G13D | > 10,000 | |

| Adagrasib | NCI-H358 | G12C | 5 (5 nM) |

| SW480 | WT | > 1,000 | |

| PANC-1 | G12D | > 1,000 |

Table 2: Cellular Potency and Selectivity of Sotorasib and Adagrasib.cIC50 values from cell viability assays. Data for Sotorasib is from InvivoChem, and for Adagrasib from a 2022 publication on its preclinical characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the selectivity of KRAS G12C inhibitors.

Biochemical Selectivity: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP, which is a critical step in KRAS activation.

Materials:

-

GDP-loaded KRAS protein (G12C and other mutants)

-

SOS1 protein (guanine nucleotide exchange factor)

-

GTP

-

RBD-cRAF (RAS-binding domain of cRAF)

-

Tb-labeled donor and anti-6His acceptor dye

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

384-well microplate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.

-

Reaction Setup:

-

Nucleotide Exchange Reaction:

-

Detection:

-

Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is proportional to the amount of active, GTP-bound KRAS.

-

Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Selectivity: Cell Viability Assay

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines harboring different KRAS mutations.

Materials:

-

Cancer cell lines with various KRAS mutations (e.g., G12C, G12D, G12V, WT)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test inhibitor

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

-

Cell Seeding: Seed the different KRAS mutant and wild-type cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor or vehicle control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Measurement:

-

Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value for each cell line.

Binding Kinetics and Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of an inhibitor to the target protein in real-time.

Materials:

-

SPR instrument and sensor chips

-

Purified KRAS protein (G12C and other variants)

-

Immobilization buffer and running buffer

-

Test inhibitor

Procedure:

-

Surface Preparation: Immobilize the purified KRAS protein onto the surface of a sensor chip.

-

Binding Analysis:

-

Inject a series of concentrations of the test inhibitor over the sensor surface and monitor the change in the SPR signal, which corresponds to the binding of the inhibitor to the immobilized KRAS.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.

-

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For covalent inhibitors, a more complex model is required to also determine the inactivation rate constant (kinact).

Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in downstream signaling pathways that drive cell proliferation and survival. Inhibition of KRAS G12C blocks these downstream signals.

KRAS Signaling Pathway and Point of Inhibition.

Experimental Workflow for KRAS G12C Inhibitor Selectivity Profiling

This diagram outlines a typical workflow for characterizing the selectivity of a novel KRAS G12C inhibitor.

Workflow for KRAS G12C Inhibitor Selectivity Profiling.

Conclusion

The development of covalent KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. The exquisite selectivity of these agents for the G12C mutant over other KRAS variants and wild-type KRAS is a testament to the power of structure-based drug design and our growing understanding of RAS biology. The data and protocols presented in this guide highlight the rigorous experimental approaches required to characterize and validate the selectivity of these important therapeutics. As the field continues to evolve with the development of pan-RAS inhibitors and strategies to overcome resistance, the principles of selectivity and the methodologies to assess it will remain of paramount importance.[4][5]

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. benthamdirect.com [benthamdirect.com]

The Structure-Activity Relationship of Covalent KRAS G12C Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting the mutated KRAS protein has marked a paradigm shift in the treatment of some of the most challenging cancers. The KRAS G12C mutation, in particular, has proven to be an Achilles' heel, allowing for the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of a representative KRAS G12C covalent inhibitor, herein referred to as KRAS inhibitor-17, drawing upon the established principles and data from analogous, well-characterized agents.

Core Principles of KRAS G12C Inhibition

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] The G12C mutation introduces a cysteine residue that, when the protein is in its inactive GDP-bound state, is accessible to electrophilic small molecules. Covalent KRAS G12C inhibitors are designed with a reactive "warhead," typically an acrylamide group, that forms an irreversible covalent bond with the thiol group of Cys12.[3] This locks the KRAS protein in its inactive state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.

Quantitative Analysis of Inhibitor Activity

The potency and selectivity of KRAS G12C inhibitors are evaluated through a variety of biochemical and cell-based assays. The following tables summarize key quantitative data for representative inhibitors, providing a framework for understanding the SAR of this compound.

Table 1: Biochemical Activity of KRAS G12C Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Binding Affinity (KD, nM) | Reference |

| Sotorasib (AMG 510) | KRAS G12C | TR-FRET | 0.14 | 220 | [4][5] |

| Adagrasib (MRTX849) | KRAS G12C | Biochemical Binding | - | - | [5] |

| Compound 2 | KRAS G12D | RAS-RAF Binding | 76.9 | - | [3] |

| Compound 3 | KRAS G12D | RAS-RAF Binding | 3.5 | - | [3] |

| TH-Z801 | KRAS G12D | Nucleotide Exchange | 115,000 | - | [6] |

Table 2: Cellular Activity of KRAS G12C Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | Cell Viability | - | [7] |

| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | Cell Viability | - | [8] |

| Compound 2 | AsPC-1 (KRAS G12D) | pERK Inhibition | >10,000 | [3] |

| Compound 3 | AsPC-1 (KRAS G12D) | pERK Inhibition | 941 | [3] |

| D-1553 | KRAS G12C cell lines | pERK/pAKT Inhibition | More potent than Sotorasib and Adagrasib | [7] |

Key Signaling Pathways

KRAS is a central node in multiple signaling pathways that drive cell proliferation, survival, and differentiation.[9][10] By locking KRAS in an inactive state, inhibitor-17 effectively blocks these downstream cascades.

Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The characterization of this compound relies on a suite of biochemical and cell-based assays.[5][11]

Biochemical Assays

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Nucleotide Exchange [4]

-

Principle: This assay measures the displacement of a fluorescently labeled GDP analog from KRAS G12C upon the addition of a non-fluorescent competitor (inhibitor).

-

Methodology:

-

Recombinant KRAS G12C protein is incubated with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) to form a complex.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is initiated by the addition of a high concentration of unlabeled GTP.

-

The decrease in FRET signal, corresponding to the displacement of the fluorescent GDP, is monitored over time.

-

IC50 values are calculated from the dose-response curves.

-

2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Principle: SPR measures the binding and dissociation kinetics of an inhibitor to a target protein immobilized on a sensor chip.

-

Methodology:

-

Recombinant KRAS G12C is immobilized on an SPR sensor chip.

-

A solution containing this compound at various concentrations is flowed over the chip.

-

The change in the refractive index at the sensor surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = koff/kon).

-

Cell-Based Assays

1. pERK Inhibition Assay (Western Blot or ELISA)

-

Principle: This assay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, as a measure of inhibitor activity in a cellular context.

-

Methodology:

-

KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in multi-well plates.

-

Cells are treated with varying concentrations of this compound for a specified duration.

-

Cell lysates are prepared, and protein concentrations are normalized.

-

The levels of phosphorylated ERK (pERK) and total ERK are determined by Western blot or ELISA using specific antibodies.

-

IC50 values are determined by quantifying the reduction in the pERK/total ERK ratio.

-

2. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Principle: This assay measures the number of viable cells in a culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Methodology:

-

KRAS G12C mutant cells are seeded in opaque-walled multi-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After a prolonged incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.

-

The resulting luminescent signal, which is proportional to the amount of ATP present, is measured using a luminometer.

-

IC50 values for cell growth inhibition are calculated.

-

Caption: A typical experimental workflow for the evaluation of this compound.

Crystallography and Structural Insights

X-ray crystallography has been instrumental in elucidating the binding mode of covalent KRAS G12C inhibitors.[12][13] These studies reveal that the inhibitors bind in a shallow pocket near the switch-II region of the GDP-bound protein. The covalent bond with Cys12 anchors the molecule, while other parts of the inhibitor form non-covalent interactions with surrounding residues, contributing to its overall affinity and selectivity. This structural information is critical for guiding the rational design of next-generation inhibitors with improved properties.[14]

Conclusion and Future Directions

The development of covalent KRAS G12C inhibitors represents a landmark achievement in oncology. A thorough understanding of their structure-activity relationship, derived from a combination of quantitative biochemical and cellular assays, alongside structural biology, is paramount for the continued success of this therapeutic strategy. Future efforts will likely focus on overcoming acquired resistance mechanisms, exploring combination therapies, and extending the principles of targeted covalent inhibition to other challenging KRAS mutations.[7][15]

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. KRAS - Wikipedia [en.wikipedia.org]

- 3. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]

- 14. Structure-based inhibitor design of mutant RAS proteins—a paradigm shift - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and Preclinical Profile of a Representative KRAS G12C Inhibitor

Note to the reader: The compound "KRAS inhibitor-17" does not correspond to a publicly recognized or documented specific molecule. This technical guide will therefore focus on a well-characterized, clinically approved KRAS G12C inhibitor, Sotorasib (AMG510), as a representative example to illustrate the in vitro potency, IC50 values, and the methodologies used to assess such compounds. The data and protocols presented are a synthesis of publicly available information on Sotorasib and other similar KRAS G12C inhibitors.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the preclinical assessment of covalent KRAS G12C inhibitors.

Introduction to Covalent KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2][3][4] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[5] The glycine-to-cysteine substitution at codon 12 (G12C) creates a mutant protein that is constitutively active, leading to uncontrolled downstream signaling.

Sotorasib (AMG510) is a first-in-class, orally bioavailable small molecule that specifically and irreversibly inhibits KRAS G12C.[6][7] It forms a covalent bond with the cysteine residue of the mutant protein, locking it in an inactive, GDP-bound state.[8] This prevents the interaction with downstream effector proteins, thereby inhibiting oncogenic signaling.

Quantitative In Vitro Potency and IC50 Values

The in vitro potency of KRAS G12C inhibitors is determined through a series of biochemical and cell-based assays. These assays are designed to measure the direct interaction with the target protein and the functional consequences of this interaction in a cellular context.

Biochemical Potency

Biochemical assays assess the direct interaction of the inhibitor with the purified KRAS G12C protein.

| Assay Type | Inhibitor | Target | IC50/KD | Notes |

| Nucleotide Exchange Assay (TR-FRET) | MRTX1133 | KRAS G12D | 0.14 nM | Demonstrates high selectivity for the G12D mutant over WT and G12C/G12V.[9] |

| KRAS-CRAF Interaction Assay | TH-Z827 | KRAS G12D | - | Shown to disrupt the interaction between KRAS G12D and its effector protein CRAF.[10] |

| Surface Plasmon Resonance (SPR) | ASP2453 | KRAS G12C | - | Used to assess binding kinetics; ASP2453 showed more rapid binding than AMG510.[11] |

Cellular Potency

Cell-based assays measure the inhibitor's activity in cancer cell lines harboring the KRAS G12C mutation.

| Assay Type | Inhibitor | Cell Line | IC50 | Notes |

| Cell Viability (CellTiter-Glo) | Sotorasib (AMG510) | NCI-H358 (NSCLC) | Potent impairment | Demonstrates potent anti-proliferative effects in KRAS G12C mutant cells.[6][7] |

| Cell Viability (CellTiter-Glo) | Sotorasib (AMG510) | MIA PaCa-2 (Pancreatic) | Potent impairment | Demonstrates potent anti-proliferative effects in KRAS G12C mutant cells.[6][7] |

| 3D Spheroid Assay | MRTX849 | Various KRAS G12C lines | < 100 nmol/L | Shows improved potency in a 3D culture format compared to 2D.[8] |

| pERK Inhibition (AlphaLISA) | Sotorasib (AMG510) | KRAS G12C mutant lines | nM range | Measures the inhibition of a key downstream signaling node.[1][12] |

| pERK Inhibition (AlphaLISA) | ARS-1620 | KRAS G12C mutant lines | µM range | Shows lower potency compared to next-generation inhibitors like Sotorasib.[12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of KRAS inhibitors. Below are representative protocols for key in vitro assays.

Biochemical Assay: TR-FRET Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP by the KRAS protein.

-

Reagents and Materials :

-

Purified recombinant KRAS G12C protein

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)

-

GTP

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)

-

Test inhibitor (e.g., Sotorasib)

-

384-well microplates

-

-

Procedure :

-

Incubate the KRAS G12C protein with the fluorescently labeled GDP to form a stable complex.

-

Add the test inhibitor at various concentrations to the wells of the microplate.

-

Initiate the exchange reaction by adding the GEF and a surplus of unlabeled GTP.

-

The exchange of fluorescent GDP for unlabeled GTP leads to a decrease in the TR-FRET signal.

-

Monitor the fluorescence signal over time using a plate reader.

-

Calculate the rate of nucleotide exchange for each inhibitor concentration.

-

Determine the IC50 value by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Assay: pERK (Thr202/Tyr204) AlphaLISA Assay

This assay quantifies the phosphorylation of ERK, a key downstream effector of the KRAS pathway, in a cellular context.[1]

-

Reagents and Materials :

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

Test inhibitor

-

Lysis buffer

-

AlphaLISA pERK assay kit (containing donor and acceptor beads)

-

384-well microplates

-

-

Procedure :

-

Seed the KRAS G12C mutant cells in 384-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 24 hours).

-

Lyse the cells directly in the wells.

-

Add the AlphaLISA acceptor beads conjugated with an antibody specific for total ERK and donor beads conjugated with an antibody specific for phosphorylated ERK (pERK at Thr202/Tyr204).

-

Incubate in the dark to allow for antibody binding.

-

Read the plate on an AlphaScreen-capable plate reader.

-

The signal generated is proportional to the amount of pERK.

-

Normalize the pERK signal to the total ERK signal or cell number.

-

Calculate the IC50 value by plotting the normalized pERK signal against the inhibitor concentration.

-

Cellular Assay: Cell Viability (CellTiter-Glo®) Assay

This assay measures cell proliferation by quantifying ATP, which is an indicator of metabolically active cells.[1]

-

Reagents and Materials :

-

KRAS G12C mutant cancer cell line

-

Cell culture medium and supplements

-

Test inhibitor

-

CellTiter-Glo® reagent

-

96- or 384-well opaque-walled microplates

-

-

Procedure :

-

Seed the cells at a low density in microplates.

-

After 24 hours, treat the cells with a range of concentrations of the test inhibitor.

-

Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the number of viable cells.

-

Determine the IC50 value by plotting the luminescence against the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[3][4][13][14]

Caption: Simplified KRAS signaling cascade and point of inhibition.

Experimental Workflow for Cellular Potency Assessment

This diagram outlines the typical workflow for determining the IC50 value of a KRAS inhibitor in a cell-based assay.

Caption: Workflow for determining inhibitor IC50 in cell-based assays.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small molecular inhibitors for KRAS-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. biorxiv.org [biorxiv.org]

- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pan-KRAS Inhibitory Potential of BI-2852: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-KRAS inhibitory potential of BI-2852, a novel inhibitor targeting multiple KRAS mutations. This document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Introduction to KRAS and the Need for Pan-Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including lung, colorectal, and pancreatic cancers.[2] These mutations often lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth.[1][3]

While significant progress has been made in developing inhibitors specific to certain KRAS mutations, such as G12C, a large proportion of KRAS-driven cancers are caused by other mutations like G12D and G12V.[1] This highlights the critical need for pan-KRAS inhibitors that can effectively target a broad range of KRAS mutants, offering a promising therapeutic strategy for a wider patient population.[2][4][5] BI-2852 is a small molecule inhibitor that has been shown to inhibit the activation of KRAS by Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor, thereby demonstrating pan-KRAS inhibitory activity.[4]

Mechanism of Action of BI-2852

BI-2852 functions by disrupting the interaction between KRAS and SOS1.[4] SOS1 promotes the exchange of GDP for GTP, leading to the activation of KRAS.[6] By binding to KRAS, BI-2852 prevents its interaction with SOS1, thus inhibiting the formation of the active KRAS-GTP complex. This leads to the downregulation of downstream signaling pathways, such as the RAF/MEK/ERK pathway, which are crucial for cell proliferation and survival.[7]

Figure 1: Simplified KRAS signaling pathway and the inhibitory action of BI-2852.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of BI-2852 against various KRAS-mutant cancer cell lines.

| Cell Line | KRAS Mutation | IC50 (μM) | Cancer Type |

| AsPC-1 | G12D | > 100 | Pancreatic Ductal Adenocarcinoma |

| HPAF-II | G12D | 18.83 | Pancreatic Ductal Adenocarcinoma |

| MIA PaCa-2 | G12C | > 100 | Pancreatic Ductal Adenocarcinoma |

| PANC-1 | G12D | > 100 | Pancreatic Ductal Adenocarcinoma |

| BxPC-3 | Wild-Type | > 100 | Pancreatic Ductal Adenocarcinoma |

| Table 1: Antiproliferative activity of BI-2852 in pancreatic ductal adenocarcinoma (PDAC) cell lines. Data from[4]. |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

KRAS-mutant and wild-type cancer cell lines

-

BI-2852

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of BI-2852 in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the overnight culture medium from the cells and add 100 µL of the BI-2852 dilutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Figure 2: General workflow for a cell viability (MTT) assay.

Western Blotting for Pathway Analysis

This protocol is used to assess the effect of BI-2852 on the phosphorylation status of key proteins in the KRAS signaling pathway.

Materials:

-

KRAS-mutant cells

-

BI-2852

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with BI-2852 at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein phosphorylation.

Conclusion

BI-2852 represents a promising class of pan-KRAS inhibitors with the potential to treat a broad spectrum of KRAS-driven cancers.[4] Its mechanism of action, involving the disruption of the KRAS-SOS1 interaction, provides a clear rationale for its pan-mutant activity. While the antiproliferative effects of BI-2852 alone in some pancreatic cancer cell lines appear modest, further investigation into combination therapies and its efficacy in other cancer types is warranted.[4] The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and characterization of BI-2852 and other novel pan-KRAS inhibitors.

References

- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 2. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 3. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | Identification of a New Potent Inhibitor Targeting KRAS in Non-small Cell Lung Cancer Cells [frontiersin.org]

Preliminary Cytotoxicity Studies of a Novel KRAS Inhibitor: A Technical Guide

This technical guide provides an in-depth overview of the preliminary preclinical evaluation of a novel, potent, and selective KRAS inhibitor, herein designated KRAS Inhibitor-17. The focus of this document is to detail the cytotoxic effects of this compound on various cancer cell lines harboring KRAS mutations and to provide comprehensive experimental protocols for the key assays employed. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted cancer therapies.

Introduction to KRAS as a Therapeutic Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein acts as a critical molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, lung, and colorectal cancers, leading to the constitutive activation of the KRAS protein.[3][4] This persistent activation drives uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6][7] Consequently, the development of inhibitors that can effectively target mutant KRAS has been a significant focus of cancer research.[3]

This compound is a novel small molecule designed to selectively target a specific KRAS mutation, locking the protein in its inactive state and thereby inhibiting downstream signaling.[2] This document summarizes the initial in vitro studies to characterize its cytotoxic activity.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound was assessed across a panel of human cancer cell lines with known KRAS mutation status. The half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency, was determined for each cell line following a 72-hour incubation period.

Table 1: In Vitro Cell Viability (IC50) of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) |

| MIA PaCa-2 | Pancreatic | G12C | 15.8 |

| H358 | Lung | G12C | 22.4 |

| SW1573 | Lung | G12C | 35.1 |

| HCT116 | Colorectal | G12D | > 1000 |

| A549 | Lung | G12S | > 1000 |

| BxPC3 | Pancreatic | Wild-Type | > 1000 |

Data Summary: The results demonstrate that this compound exhibits potent and selective cytotoxicity against cancer cell lines harboring the KRAS G12C mutation. In contrast, cell lines with other KRAS mutations (G12D, G12S) or wild-type KRAS were significantly less sensitive to the inhibitor, highlighting the compound's specificity.

Experimental Protocols

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

The cytotoxic effect of this compound was quantified using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

Protocol:

-

Cell Seeding: Cells were harvested during their exponential growth phase and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Plates were then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound was serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). 100 µL of the diluted compound was added to the respective wells. A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Reagent Addition: Following incubation, 20 µL of the MTS reagent was added to each well.

-

Final Incubation and Absorbance Reading: The plates were incubated for an additional 1-4 hours. The absorbance was then measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values were normalized to the vehicle control to determine the percentage of cell viability. The IC50 values were calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism software.

Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in intracellular signaling and the points of therapeutic intervention.

Caption: Simplified KRAS signaling pathway and the mechanism of action for this compound.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of the experimental procedure for determining the cytotoxic effects of this compound is depicted below.

Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.

Conclusion and Future Directions

The preliminary data presented in this technical guide indicate that this compound is a potent and selective inhibitor of KRAS G12C mutant cancer cells in vitro. The compound demonstrates significant cytotoxic activity at low nanomolar concentrations in relevantly mutated cell lines, while having minimal effect on cells with other KRAS mutations or wild-type KRAS.

Future studies will focus on elucidating the downstream effects of this compound on the MAPK and PI3K signaling pathways through techniques such as Western blotting. Furthermore, in vivo efficacy studies in xenograft models will be crucial to validate these initial findings and to assess the therapeutic potential of this promising new compound. The combination of KRAS inhibitors with other targeted therapies is also an area for future investigation to potentially enhance anti-tumor activity and overcome resistance mechanisms.[3][8]

References

- 1. researchgate.net [researchgate.net]

- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. Cytotoxic activity of KRAS inhibitors in combination with chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KRAS Inhibitor-17 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the in vitro characterization of KRAS Inhibitor-17, a hypothetical novel compound targeting KRAS mutations. Detailed protocols for essential cell culture-based assays are outlined, including cell viability, downstream signaling analysis by western blot, and apoptosis induction. The provided methodologies and data presentation formats are intended to serve as a robust framework for assessing the efficacy and mechanism of action of KRAS inhibitors.

Introduction to KRAS and KRAS Inhibition

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that acts as a molecular switch in intracellular signaling pathways.[1][2] It cycles between an inactive GDP-bound state and an active GTP-bound state.[1][3] This cycling is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[4] Oncogenic mutations in KRAS, most commonly at codons G12, G13, and Q61, impair its GTPase activity, leading to a constitutively active state.[5] This results in the continuous activation of downstream pro-proliferative and survival pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3][4][6]

KRAS mutations are prevalent in many aggressive cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[7][8] this compound is a novel, potent, and selective small molecule designed to target a specific KRAS mutant, offering a promising therapeutic strategy. These application notes describe the fundamental in vitro assays to characterize its biological activity.

KRAS Signaling Pathway

The diagram below illustrates the canonical KRAS signaling cascade and the point of intervention for a KRAS inhibitor. Upon activation by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, KRAS-GTP binds to and activates multiple downstream effector proteins, driving cell growth, proliferation, and survival.[1][4][5]